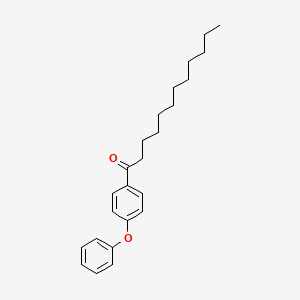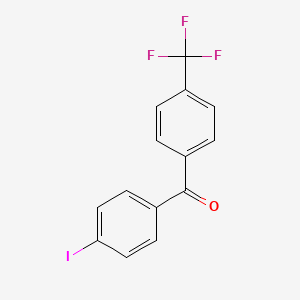
4-Iodo-4'-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-4’-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F3IO and a molecular weight of 376.119 g/mol . It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzophenone core. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Iodo-4’-(trifluoromethyl)benzophenone typically involves the iodination of 4’-(trifluoromethyl)benzophenone. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Iodo-4’-(trifluoromethyl)benzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: It participates in coupling reactions such as the Mizoroki-Heck reaction, where it reacts with acrylic acid to form 4-trifluoromethylcinnamic acid.
Scientific Research Applications
4-Iodo-4’-(trifluoromethyl)benzophenone is utilized in various scientific research fields:
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-4’-(trifluoromethyl)benzophenone include:
4-Iodobenzotrifluoride: Shares the trifluoromethyl and iodine substituents but lacks the benzophenone core.
4-Iodoacetophenone: Contains an iodine atom and a ketone group but does not have the trifluoromethyl group.
4-Bromo-4’-(trifluoromethyl)benzophenone: Similar structure but with a bromine atom instead of iodine.
The uniqueness of 4-Iodo-4’-(trifluoromethyl)benzophenone lies in its combination of the trifluoromethyl group and the benzophenone core, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
34328-32-0 |
|---|---|
Molecular Formula |
C14H8F3IO |
Molecular Weight |
376.11 g/mol |
IUPAC Name |
(4-iodophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F3IO/c15-14(16,17)11-5-1-9(2-6-11)13(19)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
WCIJFUKGUGHDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


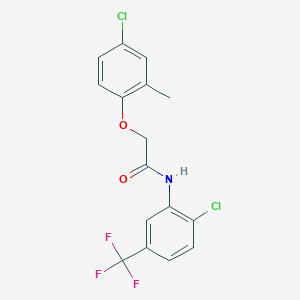

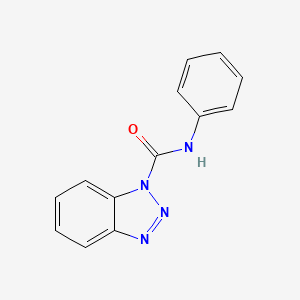

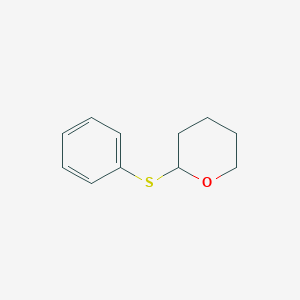
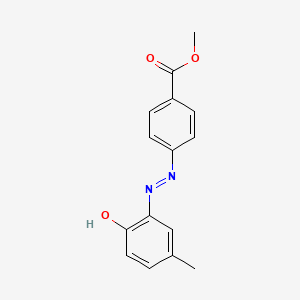
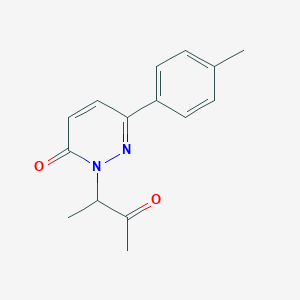
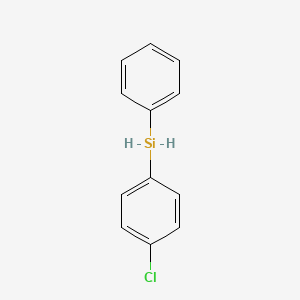



![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

